molecular formula C17H13Cl2NO2 B14654026 1H-Indole-2-carboxylic acid, 3-[chloro(2-chlorophenyl)methyl]-1-methyl- CAS No. 53852-70-3

1H-Indole-2-carboxylic acid, 3-[chloro(2-chlorophenyl)methyl]-1-methyl-

Cat. No.: B14654026
CAS No.: 53852-70-3
M. Wt: 334.2 g/mol
InChI Key: HJNRQZXLFMVOGF-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxylic acid, 3-[chloro(2-chlorophenyl)methyl]-1-methyl- is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-2-carboxylic acid, 3-[chloro(2-chlorophenyl)methyl]-1-methyl- typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst . The specific conditions for this compound may include the use of glacial acetic acid and concentrated hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-2-carboxylic acid, 3-[chloro(2-chlorophenyl)methyl]-1-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce various halogenated or nitro-substituted indole derivatives .

Scientific Research Applications

1H-Indole-2-carboxylic acid, 3-[chloro(2-chlorophenyl)methyl]-1-methyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxylic acid, 3-[chloro(2-chlorophenyl)methyl]-1-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with nuclear receptors and affect gene expression .

Properties

CAS No.

53852-70-3

Molecular Formula

C17H13Cl2NO2

Molecular Weight

334.2 g/mol

IUPAC Name

3-[chloro-(2-chlorophenyl)methyl]-1-methylindole-2-carboxylic acid

InChI

InChI=1S/C17H13Cl2NO2/c1-20-13-9-5-3-7-11(13)14(16(20)17(21)22)15(19)10-6-2-4-8-12(10)18/h2-9,15H,1H3,(H,21,22)

InChI Key

HJNRQZXLFMVOGF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C(=O)O)C(C3=CC=CC=C3Cl)Cl

Origin of Product

United States

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